3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(2-methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O3/c1-11(2,3)15-10-8-9(13)12(10)4-6-14-7-5-12/h10H,4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNPITUSKLNDUOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1CC(=O)C12CCOCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Tert Butoxy 7 Oxaspiro 3.5 Nonan 1 One and Analogous Structures
Retrosynthetic Disconnections and Precursor Identification Strategies
Retrosynthetic analysis of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one reveals several plausible disconnection points, guiding the identification of potential starting materials and synthetic strategies. The primary disconnections for the target structure involve the ether linkage of the tetrahydropyran (B127337) ring, the carbon-carbon bonds of the cyclobutanone (B123998) ring, and the carbon-oxygen bond of the tert-butoxy (B1229062) group.
One logical approach is the disconnection of the spirocyclic C-O ether bond. This leads to a precursor such as a 1-(3-hydroxypropyl)-3-(tert-butoxy)cyclobutane-1-carboxylic acid derivative. An intramolecular esterification or etherification could then form the spirocyclic core. A related strategy would involve an intramolecular cyclization of a suitably functionalized cyclohexanol (B46403) derivative.
Alternatively, a powerful strategy for the formation of the cyclobutane (B1203170) ring is a [2+2] cycloaddition. In this scenario, a retrosynthetic disconnection of the cyclobutanone ring would suggest a reaction between a ketene (B1206846) equivalent and an appropriately substituted methylenecyclohexane (B74748) derivative bearing the ether linkage.
A third approach focuses on the formation of the spiro center itself. This could be achieved by the rearrangement of a bridged bicyclic precursor or through a strain-release driven process utilizing highly energetic starting materials. Identifying stable and accessible precursors is key to a successful synthesis, and the choice of disconnection often depends on the desired stereochemistry and the availability of starting materials.
Formation of the 7-Oxaspiro[3.5]nonane Core
The construction of the central 7-oxaspiro[3.5]nonane scaffold is a critical step in the synthesis of the target molecule. Various methodologies can be employed to create this spirocyclic ether system.
Intramolecular Cyclization Reactions for Spiroether Formation
Intramolecular cyclization is a common and effective method for the formation of cyclic ethers. In the context of the 7-oxaspiro[3.5]nonane core, this would typically involve a precursor that already contains the cyclohexane (B81311) or cyclobutane ring, with a tethered hydroxyl group that can attack an electrophilic carbon to close the second ring.
One such strategy is intramolecular haloetherification, where an alkene-containing precursor is treated with a halogen source to induce cyclization. researchgate.net For example, a 1-allylcyclohexan-1-ol derivative could undergo an electrophile-induced cyclization to form the spirocyclic ether. Another established method is the intramolecular Heck reaction, which can forge carbon-carbon bonds to construct the spirocyclic framework prior to ether formation. clockss.org Reductive multicomponent reactions followed by iodoetherification have also been shown to be effective in producing spirocyclic tetrahydrofurans. researchgate.net
Strain-Release Driven Spirocyclization Protocols
Modern synthetic chemistry has increasingly utilized the stored energy in strained ring systems to drive complex bond formations. rsc.orgresearchgate.net The synthesis of spirocyclobutanes can be effectively achieved through strain-release driven spirocyclization of highly strained precursors like bicyclo[1.1.0]butanes (BCBs). rsc.orgresearchgate.net In these reactions, the high ring strain of the BCB is released upon reaction with a nucleophile or electrophile, leading to the formation of a more stable spirocyclic system. For instance, an azabicyclo[1.1.0]butyl ketone has been used to generate azetidine-containing spirocycles, a strategy that could be adapted for the synthesis of oxaspirocycles. nih.govnih.gov This approach offers a powerful means to construct the challenging cyclobutane portion of the 7-oxaspiro[3.5]nonane core.
Catalytic Approaches to Spirocyclic Construction
Catalytic methods provide an efficient and often stereoselective route to spirocyclic ethers. nih.govnih.gov These reactions can form multiple bonds and stereocenters in a single step from acyclic precursors.
Copper-catalyzed enantioselective carboetherification of alkenols is a notable example, capable of producing a variety of spirocyclic ethers with high enantiomeric excess. nih.govnih.gov This method involves the formation of two rings from an acyclic substrate in one step. Another catalytic approach is oxidative spiroetherification, which can be mediated by catalysts such as I+/oxone, proceeding through an intramolecular dearomative C-O coupling. acs.orgacs.org Such catalytic systems offer mild reaction conditions and can be highly efficient for constructing the desired spirocyclic core.
| Catalytic Method | Catalyst/Reagents | Substrate Type | Key Features |
| Enantioselective Carboetherification | Copper complexes | 1,1-disubstituted alkenols | Forms two rings from acyclic precursors; high enantioselectivity. nih.govnih.gov |
| Oxidative Spiroetherification | I+/oxone | Arenols | Dearomative C-O coupling; proceeds under slightly acidic conditions. acs.orgacs.org |
| Intramolecular Heck Reaction | Palladium complexes | Unsaturated polyethers | Forms C-C bonds to create the spiro framework. clockss.org |
Stereocontrolled Introduction of the tert-Butoxy Moiety
The introduction of the tert-butoxy group at the C3 position of the cyclobutane ring with stereocontrol is a crucial step. The bulky nature of the tert-butyl group can present steric challenges. A common strategy would involve the synthesis of a 3-hydroxy-7-oxaspiro[3.5]nonan-1-one precursor, followed by etherification.
The stereochemistry of the hydroxyl group could be established through a stereoselective reduction of a corresponding diketone or by using a chiral starting material. Once the 3-hydroxy intermediate is obtained, the tert-butoxy group can be introduced. This is typically achieved by deprotonating the alcohol with a strong base, such as sodium hydride, followed by reaction with a tert-butylating agent like tert-butyl bromide. Alternatively, acid-catalyzed addition of isobutylene (B52900) to the alcohol can also form the tert-butyl ether. The stereochemical integrity of the C3 position must be maintained throughout this process. The synthesis of polysubstituted and enantioenriched cyclobutanols has been demonstrated, providing a pathway to the necessary precursors. nih.govrsc.orgrsc.org
Strategies for the Formation of the Ketone Functionality at C1
The final key structural feature is the ketone at the C1 position of the cyclobutane ring. There are several well-established methods for the synthesis of cyclobutanones.
One of the most common methods is the [2+2] cycloaddition of a ketene or ketene equivalent with an alkene. For the synthesis of this compound, this would involve the cycloaddition of a tert-butoxyketene with a methylenecyclohexane derivative that already contains the ether oxygen.
Another versatile approach is the ring expansion of a cyclopropanol (B106826) derivative. This can be achieved under various conditions, often mediated by acids or transition metals. The oxidation of a corresponding 1-hydroxy-7-oxaspiro[3.5]nonane precursor is also a straightforward method. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane can be employed for this transformation. The existence of related hydroxy-spiro[3.5]nonane structures in the literature supports the feasibility of this approach. uni.luchemicalbook.comhohance.com
| Method | Precursor(s) | Key Reagents/Conditions | Notes |
| [2+2] Cycloaddition | Alkene and Ketene | Thermal or photochemical conditions | A classic and reliable method for forming four-membered rings. |
| Ring Expansion | Cyclopropanol | Acid or transition metal catalyst | Provides access to substituted cyclobutanones. |
| Oxidation | Secondary Alcohol | PCC, Swern, Dess-Martin periodinane | A common final step to install the ketone functionality. |
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is a critical step in the development of any synthetic route to maximize yield and purity while minimizing reaction times and the formation of byproducts. For the synthesis of spirocyclic compounds analogous to this compound, several parameters are typically investigated. These include the choice of solvent, catalyst, temperature, and reaction time. scielo.brchemrxiv.org
In many synthetic transformations, the solvent can significantly influence the reaction outcome. For instance, in the synthesis of dihydrobenzofuran neolignans, a shift from commonly used solvents like dichloromethane (B109758) and benzene (B151609) to acetonitrile (B52724) was found to provide a better balance between conversion and selectivity. scielo.brchemrxiv.org The choice of catalyst is also paramount. For gold(I)-catalyzed cyclizations leading to spirocyclic ketones, the catalyst loading and the nature of the ligands are key variables that are optimized to enhance stereoselectivity and yield. researchgate.net
Temperature and reaction time are interdependent parameters that are fine-tuned to ensure complete conversion of starting materials without promoting decomposition or side reactions. scielo.br Factorial design experiments can be a powerful tool for optimizing multiple reaction parameters simultaneously, leading to significant improvements in product yields. rsc.org The following table illustrates a hypothetical optimization of a key reaction step in the synthesis of a generic 7-oxaspiro[3.5]nonan-1-one, based on common optimization parameters.
Table 1: Hypothetical Optimization of a Cyclization Reaction for a 7-Oxaspiro[3.5]nonan-1-one Analog
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | 5 | Dichloromethane | 25 | 24 | 45 |
| 2 | 5 | Toluene | 80 | 12 | 60 |
| 3 | 10 | Toluene | 80 | 12 | 75 |
| 4 | 10 | Toluene | 110 | 6 | 72 |
| 5 | 10 | Acetonitrile | 80 | 12 | 85 |
Green Chemistry Considerations in Synthetic Route Design
The principles of green chemistry are increasingly being integrated into the design of synthetic routes for complex molecules to minimize environmental impact. nih.govbeilstein-journals.org This involves considering factors such as atom economy, the use of safer solvents and reagents, energy efficiency, and the reduction of waste. nih.gov
For the synthesis of oxaspirolactones, a visible-light-mediated approach using relay catalysis has been developed, which utilizes green solvents and an energy-saving light source, achieving quantitative yields. rsc.org This methodology highlights the potential for developing more sustainable synthetic routes for related oxaspiro compounds. The use of heterogeneous catalysts is another key aspect of green chemistry, as it simplifies catalyst recovery and reuse. beilstein-journals.org For example, nano-powdered natural zeolites have been employed as reusable catalysts in aqueous media for the synthesis of pharmaceutically relevant compounds.
The choice of solvent is a major focus in green chemistry. The ideal scenario is to conduct reactions in the absence of a solvent or in environmentally benign solvents like water or ethanol. nih.gov When organic solvents are necessary, a careful selection based on their environmental, health, and safety profiles is crucial. Process intensification through the use of flow chemistry can also contribute to greener syntheses by improving heat and mass transfer, allowing for safer operation at higher temperatures and pressures, and potentially reducing reaction times and waste. beilstein-journals.org
The following table summarizes key green chemistry metrics that are often considered when designing a synthetic route.
Table 2: Key Green Chemistry Metrics
| Metric | Description | Goal |
|---|---|---|
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | Maximize |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | Minimize |
| Process Mass Intensity (PMI) | Total mass input / Mass of product | Minimize |
| Solvent Intensity | Mass of solvent / Mass of product | Minimize |
By applying these principles, the synthesis of this compound and its analogs can be designed to be not only efficient but also environmentally responsible.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The tert-butoxy (B1229062) group will likely present as a sharp singlet, integrating to nine protons, in the upfield region of the spectrum, typically around 1.2-1.4 ppm. nih.govacdlabs.com The protons of the cyclobutane (B1203170) ring are expected to show complex splitting patterns due to geminal and vicinal couplings, with chemical shifts generally appearing in the range of 1.8-3.0 ppm. acs.orgnih.gov The protons on the carbon alpha to the carbonyl group would be deshielded and expected to resonate further downfield within this range. The protons of the tetrahydropyran (B127337) ring will likely appear as multiplets between 3.5 and 4.0 ppm, influenced by the neighboring oxygen atom.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| -C(CH₃)₃ | 1.2 - 1.4 | Singlet | 9H |
| Cyclobutane CH₂ | 1.8 - 2.5 | Multiplet | 2H |
| Cyclobutane CH₂ (alpha to C=O) | 2.5 - 3.0 | Multiplet | 2H |
| Cyclobutane CH (alpha to O-tBu) | 3.8 - 4.2 | Multiplet | 1H |
| Tetrahydropyran CH₂ | 1.6 - 2.0 | Multiplet | 4H |
| Tetrahydropyran CH₂ (adjacent to O) | 3.5 - 4.0 | Multiplet | 4H |
The ¹³C NMR spectrum will provide information on the number of distinct carbon environments. The carbonyl carbon of the cyclobutanone (B123998) ring is expected to have a chemical shift in the downfield region, characteristic of ketones, likely above 200 ppm. libretexts.org The quaternary carbon of the tert-butoxy group would appear around 75-80 ppm, while the methyl carbons of this group will have a signal in the upfield region, typically between 25 and 30 ppm. The spiro carbon, being a quaternary carbon, will have a unique chemical shift. The carbons of the cyclobutane and tetrahydropyran rings will resonate in the aliphatic region of the spectrum, with those closer to the oxygen atoms being shifted further downfield.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | > 200 |
| Spiro C | 40 - 50 |
| -C (CH₃)₃ | 75 - 80 |
| -C(C H₃)₃ | 25 - 30 |
| Cyclobutane CH₂ | 20 - 40 |
| Cyclobutane CH₂ (alpha to C=O) | 40 - 50 |
| Cyclobutane CH (alpha to O-tBu) | 60 - 70 |
| Tetrahydropyran CH₂ | 20 - 30 |
| Tetrahydropyran CH₂ (adjacent to O) | 60 - 70 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within the cyclobutane and tetrahydropyran rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, aiding in the assignment of the carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the spirocyclic center and confirming the position of the tert-butoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment would provide information about the spatial proximity of protons, which can help to determine the stereochemistry of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For This compound (molecular formula C₁₂H₂₀O₃), HRMS would be expected to yield a molecular ion peak ([M]+) or a protonated molecule peak ([M+H]+) with a mass-to-charge ratio (m/z) that corresponds precisely to its calculated monoisotopic mass. This data would provide strong evidence for the molecular formula. Fragmentation patterns observed in the mass spectrum could also offer structural information, for instance, the loss of the tert-butyl group. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of This compound would be expected to show a strong, sharp absorption band characteristic of a ketone carbonyl (C=O) stretch. Due to the ring strain of the cyclobutanone, this peak is anticipated to appear at a higher wavenumber than for a typical acyclic ketone, likely in the range of 1775-1795 cm⁻¹. libretexts.orgpressbooks.puborgchemboulder.com Additionally, a prominent C-O stretching band for the ether linkage in the tetrahydropyran ring and the tert-butoxy group would be expected around 1050-1150 cm⁻¹. The spectrum would also feature C-H stretching vibrations for the sp³ hybridized carbons in the aliphatic regions, typically between 2850 and 3000 cm⁻¹.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) |
| C=O (Ketone in a four-membered ring) | 1775 - 1795 |
| C-O (Ether) | 1050 - 1150 |
| C-H (sp³) | 2850 - 3000 |
X-ray Crystallography for Solid-State Structural Confirmation (if applicable)
Should This compound be a crystalline solid, single-crystal X-ray crystallography would provide the most definitive structural confirmation. This technique would allow for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice, confirming the spirocyclic nature and the relative stereochemistry of the molecule. To date, no public crystallographic data for this specific compound has been reported.
Stereochemistry and Conformational Analysis of 3 Tert Butoxy 7 Oxaspiro 3.5 Nonan 1 One
Inherent Chirality and Potential Stereoisomers of the Spiro[3.5]nonane Framework
Spiro compounds, characterized by two rings connected through a single common atom known as the spiro center, can exhibit axial chirality even in the absence of traditional chiral carbons. This arises when the two rings are not coplanar and substitution patterns remove any elements of symmetry (like a plane or center of inversion). The spiro[3.5]nonane framework consists of a cyclobutane (B1203170) ring fused to a cyclohexane (B81311) ring through a shared quaternary carbon.
In the specific case of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one, chirality arises from two distinct stereocenters:
The Spiro Carbon (C5): The central carbon atom where the cyclobutanone (B123998) and tetrahydropyran (B127337) rings are joined is a stereocenter. The perpendicular arrangement of the two rings means that substituents on one ring are not in the same plane as the other, creating a chiral axis.
The C3 Carbon: The carbon atom on the cyclobutanone ring bearing the tert-butoxy (B1229062) group is a tetrahedral carbon with four different substituents (a hydrogen atom, the tert-butoxy group, C2, and C4 of the ring), making it a stereogenic center.
The presence of these two stereocenters (C3 and C5) gives rise to a total of 2² = 4 possible stereoisomers. These exist as two pairs of enantiomers (R,R/S,S and R,S/S,R). The exact assignment of R/S configuration follows the Cahn-Ingold-Prelog priority rules, considering the complex geometry of the spiro system.
| Stereocenter | Location | Reason for Chirality | Number of Stereoisomers |
| C5 | Spiro junction | Quaternary carbon linking two non-coplanar rings with asymmetric substitution. | 2 (R/S) |
| C3 | Cyclobutanone ring | Tetrahedral carbon bonded to four different groups. | 2 (R/S) |
| Total | 4 |
Diastereoselective and Enantioselective Synthetic Pathways
The controlled synthesis of a single stereoisomer of this compound presents a significant chemical challenge, requiring precise control over the formation of both stereocenters. While specific synthetic routes for this exact molecule are not extensively documented in public literature, general methodologies for the asymmetric synthesis of spirocycles can be applied. rsc.orgresearchgate.net The development of organocatalysis, in particular, has exponentially increased the number of available methods for creating chiral spiro compounds. rsc.org
Key strategies for achieving diastereoselectivity and enantioselectivity in the synthesis of related spiroketones include:
Organocatalytic Michael Addition/Aldol (B89426) Condensation Cascades: Chiral amines or Brønsted acids can catalyze the reaction between cyclic ketones and α,β-unsaturated aldehydes or ketones to construct the spirocyclic core with high enantioselectivity.
Asymmetric Intramolecular Reactions: Cyclization of a pre-functionalized linear precursor using a chiral catalyst can establish the spiro center. For example, an intramolecular aldol reaction or a Michael addition on a carefully designed substrate can form the second ring with stereocontrol.
[2+2] Cycloadditions: Photochemical or metal-catalyzed [2+2] cycloadditions between a substituted cyclic alkene and a ketene (B1206846) or ketene equivalent can form the cyclobutanone ring. The stereochemistry can be influenced by chiral auxiliaries or catalysts.
Pinacol-type Rearrangements: A semipinacol rearrangement involving a hydroxy cyclobutane motif can be used to construct spiro[4.4]nonane-1,6-diones, a strategy that could be adapted for spiro[3.5]nonane systems. scispace.com
The choice of strategy would depend on the availability of starting materials and the desired stereochemical outcome at both the C3 and C5 centers. A diastereoselective approach would aim to control the relative configuration (e.g., cis vs. trans arrangement of substituents), while an enantioselective method would yield one specific enantiomer. researchgate.net
Conformational Landscapes and Preferred Geometries of the Spirocyclic System
The three-dimensional shape of this compound is dictated by the conformational preferences of its constituent rings.
Cyclobutane Ring: To alleviate the significant angle and torsional strain of a planar structure, cyclobutane rings adopt a puckered or "butterfly" conformation. libretexts.orgmsu.edu The out-of-plane dihedral angle is approximately 25°. msu.edu This puckering reduces the eclipsing interactions between adjacent hydrogen atoms. Substituents on the ring occupy either axial or equatorial positions, with larger groups favoring the equatorial position to minimize steric strain.
Tetrahydropyran Ring (Oxane): The six-membered 7-oxaspiro[3.5]nonane portion is a tetrahydropyran ring. Like cyclohexane, it strongly prefers a chair conformation to minimize both angle and torsional strain. msu.edu This places the substituents in either axial or equatorial positions.
| Ring System | Preferred Conformation | Key Features |
| Cyclobutanone | Puckered ("Butterfly") | Reduces torsional strain; substituents are pseudo-axial or pseudo-equatorial. libretexts.org |
| Tetrahydropyran | Chair | Minimizes angle and torsional strain; substituents are axial or equatorial. msu.edu |
Impact of the tert-Butoxy Group on Molecular Conformation and Rigidity
The tert-butoxy group at the C3 position is exceptionally bulky and exerts a profound influence on the molecule's conformational equilibrium and rigidity. This steric hindrance dictates the preferred puckering of the cyclobutanone ring.
To minimize steric clashes, the large tert-butoxy group will overwhelmingly favor the pseudo-equatorial position on the puckered cyclobutane ring. Placing it in the pseudo-axial position would lead to significant 1,3-diaxial-like interactions with other atoms on the ring, which is energetically unfavorable.
This strong preference for a single conformation has a "locking" effect, not only on the cyclobutane ring but potentially on the entire spirocyclic system. By restricting the conformational flexibility of one ring, the range of motion for the other ring is also reduced. This increased rigidity is a common strategy in medicinal chemistry to pre-organize a molecule for binding to a biological target. The steric bulk of a tert-butyl group can significantly hinder the approach of reactants, thereby affecting the molecule's reactivity. numberanalytics.com
Interestingly, the conformational effects in spirocycles can be powerful enough to overcome typical preferences. Studies on related systems have shown that the presence of a small adjacent spirocyclic ring (like a cyclopropane) can dramatically alter the conformational preference of a tert-butyl group on a cyclohexane ring, even forcing it into an axial position. chemrxiv.org This highlights the unique and potent steric and electronic interactions that govern the conformational landscape of complex spirocyclic molecules like this compound.
Mechanistic Investigations of Key Chemical Transformations
Elucidation of Reaction Mechanisms for Spiro Ring Formation Processes
The formation of the 7-oxaspiro[3.5]nonane skeleton, a core component of the title compound, is often achieved through photochemical reactions. The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, stands out as a primary method for constructing the oxetane (B1205548) ring in such spirocycles. wikipedia.orgresearchgate.net
The mechanism of the Paternò-Büchi reaction is complex and can proceed through different pathways depending on the electronic state of the excited carbonyl compound. lancs.ac.uk The reaction is initiated by the photoexcitation of the ketone to its singlet excited state (S₁). From this state, it can either react directly with the alkene or undergo intersystem crossing (ISC) to the more stable triplet state (T₁).
Singlet Mechanism: The reaction from the S₁ state is often concerted or proceeds through a very short-lived singlet biradical intermediate. This pathway can exhibit stereospecificity with respect to the alkene geometry.
Triplet Mechanism: The reaction from the T₁ state proceeds via a triplet 1,4-biradical intermediate. Due to the longer lifetime of the triplet biradical, rotation around single bonds can occur before ring closure, which may lead to a loss of stereochemical information from the starting alkene. The regioselectivity of the reaction is generally governed by the stability of the resulting biradical intermediate. For the formation of a 7-oxaspiro[3.5]nonane system from a cyclohexanone (B45756) derivative and an appropriate alkene, the initial C-O bond formation will occur to generate the more stable radical center.
A general representation of the Paternò-Büchi reaction mechanism is depicted below:
Photoexcitation: A ketone is excited to its singlet state (S₁) by UV irradiation.
Intersystem Crossing (ISC): The S₁ state can undergo ISC to the triplet state (T₁).
Reaction with Alkene: The excited ketone (either S₁ or T₁) reacts with an alkene to form a biradical intermediate.
Ring Closure: The biradical intermediate undergoes ring closure to form the oxetane ring.
For the synthesis of spirocyclic oxetanes, cyclic ketones are employed as starting materials. The use of additives, such as p-xylene, has been shown to suppress competing side reactions like the dimerization of the alkene, thereby improving the yield of the desired spiro-oxetane. rsc.org
Mechanistic Pathways of Functional Group Interconversions (e.g., Ketone Reactivity, Ether Cleavage)
The chemical reactivity of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is largely defined by the transformations of its ketone and tert-butoxy (B1229062) groups.
Ketone Reactivity: The ketone group at the 1-position can undergo a variety of standard carbonyl reactions.
Reduction: The ketone can be reduced to the corresponding alcohol, 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol, using common reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism of these reductions involves the nucleophilic attack of a hydride ion on the electrophilic carbonyl carbon.
Wittig Reaction: The ketone can be converted to an alkene via the Wittig reaction, where a phosphonium (B103445) ylide attacks the carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to an alkene and triphenylphosphine (B44618) oxide.
Grignard and Organolithium Reactions: Addition of organometallic reagents like Grignard reagents (RMgX) or organolithium reagents (RLi) to the ketone will yield tertiary alcohols after acidic workup. The mechanism involves the nucleophilic addition of the organometallic reagent to the carbonyl carbon.
Ether Cleavage: The tert-butoxy group is susceptible to cleavage under acidic conditions. This reaction is a classic example of an acid-catalyzed ether cleavage. The mechanism typically proceeds through a unimolecular (SN1) pathway due to the stability of the resulting tert-butyl cation.
The mechanistic steps for the acid-catalyzed cleavage of the tert-butoxy group are as follows:
Protonation: The ether oxygen is protonated by a strong acid (e.g., HCl, H₂SO₄) to form an oxonium ion.
Formation of a Carbocation: The protonated ether undergoes cleavage to form an alcohol and a stable tert-butyl carbocation.
Deprotonation/Nucleophilic Attack: The tert-butyl carbocation can then either be deprotonated by a weak base (like water or the conjugate base of the acid) to form isobutylene (B52900) or be attacked by a nucleophile present in the reaction mixture.
Role of Catalysis and Solvent Effects on Reaction Mechanisms
Catalysis:
Spiro Ring Formation: In the context of the Paternò-Büchi reaction, catalysis is not typically employed in the traditional sense. However, photosensitizers can be used to facilitate the population of the triplet state of the ketone, thereby influencing the reaction pathway. Additives that act as triplet quenchers can be used to favor the singlet mechanism. lancs.ac.uk
Functional Group Interconversions: The acid-catalyzed cleavage of the tert-butoxy group is a prime example of the role of catalysis. The acid acts as a catalyst by protonating the ether oxygen, making it a better leaving group.
Solvent Effects: The choice of solvent can have a significant impact on the mechanism and outcome of the chemical transformations of this compound.
Spiro Ring Formation: In the Paternò-Büchi reaction, solvent polarity can influence the lifetime and stability of the biradical intermediates. Polar solvents may stabilize charged intermediates or transition states, potentially altering the reaction rate and selectivity.
Ether Cleavage: For the SN1 cleavage of the tert-butoxy group, polar protic solvents are generally preferred as they can solvate both the intermediate carbocation and the leaving alcohol, thereby stabilizing them and facilitating the reaction.
A summary of expected solvent effects on key transformations is presented in the table below.
| Reaction | Mechanistic Pathway | Expected Solvent Effect |
| Paternò-Büchi Reaction | Triplet Biradical | Polar solvents may stabilize biradical intermediates. |
| Acid-catalyzed Ether Cleavage | SN1 | Polar protic solvents stabilize the carbocation intermediate, increasing the reaction rate. |
| Ketone Reduction (with NaBH₄) | Nucleophilic Addition | Protic solvents can participate in the reaction mechanism and are often used. |
Identification and Characterization of Reactive Intermediates
The mechanistic pathways for the transformations of this compound involve several key reactive intermediates.
Biradicals in Spiro Ring Formation: The formation of the oxetane ring via the Paternò-Büchi reaction proceeds through 1,4-biradical intermediates when the reaction occurs from the triplet excited state of the precursor ketone. These biradicals are typically short-lived and are not directly isolated. Their existence is often inferred from the stereochemical outcome of the reaction and can sometimes be detected by spectroscopic techniques such as laser flash photolysis. The stability of these biradicals dictates the regioselectivity of the cycloaddition.
Carbocations in Ether Cleavage: The acid-catalyzed cleavage of the tert-butoxy group involves the formation of a tert-butyl carbocation. This is a well-characterized and relatively stable carbocation. Its formation is the rate-determining step in the SN1 cleavage mechanism. The presence of this intermediate can be confirmed by trapping experiments or by the observation of elimination products (isobutylene) alongside substitution products.
The table below summarizes the key reactive intermediates and the methods used for their characterization.
| Reaction | Reactive Intermediate | Method of Characterization |
| Paternò-Büchi Reaction | 1,4-Biradical | Laser Flash Photolysis, Product Stereochemistry Analysis |
| Acid-catalyzed Ether Cleavage | tert-Butyl Carbocation | Trapping Experiments, Observation of Elimination Products |
| Ketone Reduction | Alkoxide | Inferred from reaction mechanism, protonated upon workup |
Computational and Theoretical Studies on 3 Tert Butoxy 7 Oxaspiro 3.5 Nonan 1 One
Quantum Chemical Calculations for Electronic Structure and Stability
Molecular Orbitals and Electronic Properties: The electronic character of the molecule is largely dictated by its frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For this compound, the HOMO is expected to be localized primarily on the oxygen atom of the tert-butoxy (B1229062) group and the ether oxygen of the tetrahydropyran (B127337) ring, reflecting the regions of highest electron density. Conversely, the LUMO is anticipated to be centered on the carbonyl group (C=O) of the cyclobutanone (B123998) ring, which is the most electrophilic site.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and kinetic stability. A larger gap implies higher stability and lower reactivity. DFT calculations at the B3LYP/6-311G(d,p) level of theory would likely predict a significant HOMO-LUMO gap for this molecule, suggesting good electronic stability under standard conditions.
Electrostatic Potential Mapping: An electrostatic potential (ESP) map visually represents the charge distribution across the molecule. For 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one, the ESP map would show a region of high negative potential (typically colored red) around the carbonyl oxygen, indicating its nucleophilic character. A region of positive potential (blue) would be concentrated around the carbonyl carbon, highlighting its electrophilicity and susceptibility to nucleophilic attack. The ether and tert-butoxy oxygen atoms would also exhibit negative potential, though less pronounced than the carbonyl oxygen.
Interactive Data Table: Calculated Electronic Properties Below is a table of hypothetical calculated electronic properties for the molecule.
| Property | Calculated Value | Method/Basis Set |
| HOMO Energy | -6.8 eV | DFT/B3LYP/6-311G(d,p) |
| LUMO Energy | -0.5 eV | DFT/B3LYP/6-311G(d,p) |
| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP/6-311G(d,p) |
| Dipole Moment | 2.9 D | DFT/B3LYP/6-311G(d,p) |
Conformational Energy Profiling and Molecular Dynamics Simulations
The three-dimensional structure and flexibility of this compound are critical to its behavior. Conformational analysis and molecular dynamics (MD) simulations can map its potential energy surface and reveal its dynamic nature.
Conformational Isomers: The molecule's flexibility arises from the puckering of the cyclobutanone ring and the chair-like or boat-like conformations of the tetrahydropyran ring. The bulky tert-butoxy group significantly influences the preferred conformation by imposing steric constraints. A systematic conformational search would likely identify several low-energy conformers. The most stable conformer would be one that minimizes steric hindrance, likely with the tetrahydropyran ring in a chair conformation and the large tert-butoxy group occupying an equatorial-like position relative to the cyclobutane (B1203170) ring to reduce 1,3-diaxial interactions.
Molecular Dynamics (MD) Simulations: MD simulations provide a view of the molecule's behavior over time at a given temperature. A simulation of this spirocycle in a solvent like water or chloroform (B151607) would demonstrate the dynamic interconversion between different conformers. Key observations would include the flexibility of the tetrahydropyran ring and the rotational freedom of the tert-butyl group. Such simulations can also reveal stable intramolecular hydrogen bonding possibilities if protic solvents are considered, although none are expected within the molecule itself. The trajectory analysis from MD can highlight the most populated conformational states, which correspond to the global and local minima on the potential energy surface.
Interactive Data Table: Relative Energies of Key Conformers This table presents plausible relative energies for different hypothetical conformers.
| Conformer | Tetrahydropyran Ring Conformation | tert-Butoxy Group Orientation | Relative Energy (kcal/mol) |
| A (Global Minimum) | Chair | Equatorial-like | 0.00 |
| B | Chair | Axial-like | 2.5 |
| C | Twist-Boat | Equatorial-like | 4.8 |
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods are highly effective in predicting spectroscopic data, which can then be used to validate experimental findings or aid in structural elucidation.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method is a standard computational practice.
¹H NMR: The protons on the carbon bearing the tert-butoxy group would be expected to appear as a multiplet in the downfield region (around 4.0-4.5 ppm) due to the deshielding effect of the adjacent oxygen. The nine equivalent protons of the tert-butyl group would produce a sharp singlet around 1.3 ppm. Protons on the tetrahydropyran ring adjacent to the ether oxygen would also be downfield (3.5-4.0 ppm).
¹³C NMR: The most downfield signal would correspond to the carbonyl carbon of the ketone, predicted to be around 200-210 ppm. The spiro carbon would be a unique quaternary signal. The carbons of the tert-butoxy group and the carbons adjacent to the ether oxygen would also have distinct and predictable chemical shifts.
IR Spectroscopy: Calculations of vibrational frequencies can predict the key features of the Infrared (IR) spectrum. The most prominent and characteristic absorption band would be the C=O stretching vibration of the cyclobutanone, expected in the region of 1780-1800 cm⁻¹, a higher frequency typical for strained four-membered ring ketones. Another significant set of bands would be the C-O stretching vibrations from the ether and tert-butoxy groups, likely appearing in the 1100-1250 cm⁻¹ range.
Interactive Data Table: Predicted vs. Experimental Spectroscopic Data The following table provides a hypothetical comparison between computationally predicted and plausible experimental spectroscopic values.
| Parameter | Predicted Value | Plausible Experimental Value |
| ¹³C NMR (δ, ppm) | ||
| C=O | 208.5 | ~207.0 |
| C(spiro) | 55.2 | ~54.5 |
| CH-O(tBu) | 75.1 | ~74.8 |
| C(tBu) | 72.8 | ~72.5 |
| CH₃(tBu) | 28.9 | ~28.6 |
| IR (ν, cm⁻¹) | ||
| C=O Stretch | 1788 | ~1785 |
| C-O Stretch (Ether) | 1150 | ~1145 |
Reaction Pathway Modeling and Transition State Analysis for Synthetic Design
Computational chemistry is invaluable for designing and optimizing synthetic routes by modeling reaction pathways and identifying transition states. A plausible synthetic route to this compound could involve a [2+2] cycloaddition.
Proposed Synthetic Pathway: One potential synthesis involves the Paterno-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. For this target, the reaction could theoretically occur between 3-(tert-Butoxy)cyclobutanone and 2,3-dihydropyran. However, a more likely retrosynthetic disconnection points to the reaction between a ketene (B1206846) and an alkene. For instance, the cycloaddition of tert-butoxyketene with 2-methylenetetrahydropyran could be a viable route.
Transition State Analysis: Modeling this reaction computationally would involve locating the transition state (TS) structure for the cycloaddition step. TS analysis provides the activation energy barrier, which determines the reaction rate. By comparing the activation energies for different pathways (e.g., concerted vs. stepwise, different stereochemical approaches), chemists can predict the most favorable reaction conditions and the likely stereochemical outcome.
For the proposed ketene-alkene cycloaddition, calculations could determine whether the reaction proceeds through a concerted [π²s + π²a] mechanism and predict the regioselectivity. The calculated energy of the transition state would help in estimating the temperature required for the reaction to proceed at a reasonable rate. This theoretical insight allows for the rational design of the synthesis, potentially avoiding lengthy and costly trial-and-error experimentation in the lab.
Interactive Data Table: Calculated Activation Energies for a Hypothetical Reaction Step
| Reaction Pathway | Reactants | Transition State Energy (kcal/mol) | Product |
| Path A: [2+2] Cycloaddition | tert-butoxyketene + 2-methylenetetrahydropyran | +25.5 | This compound |
Chemical Reactivity and Derivatization Studies of 3 Tert Butoxy 7 Oxaspiro 3.5 Nonan 1 One
Reactions of the Ketone Functionality
The cyclobutanone (B123998) ring is a prominent feature of the molecule, and its carbonyl group is a primary site for chemical reactions. These include selective reductions, nucleophilic additions, and condensation reactions.
The reduction of the ketone in 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-one to the corresponding alcohol, 3-(tert-butoxy)-7-oxaspiro[3.5]nonan-1-ol, is a fundamental transformation. The stereochemical outcome of this reduction is of particular interest. Studies on analogous 3-substituted cyclobutanones have shown that hydride reductions are often highly stereoselective, predominantly yielding the cis-alcohol. semanticscholar.orgacs.orgvub.ac.benih.govvub.be This selectivity is influenced by factors such as torsional strain and electrostatic interactions, which favor the anti-facial attack of the hydride reagent. semanticscholar.orgacs.orgvub.ac.be
Commonly used reducing agents for such transformations are summarized in the table below. The choice of reagent can influence the stereoselectivity and yield of the reaction.
| Reducing Agent | Typical Reaction Conditions | Expected Outcome |
| Sodium borohydride (B1222165) (NaBH₄) | Methanol or ethanol, 0 °C to room temperature | High yield of the corresponding alcohol, predominantly the cis-isomer. |
| Lithium aluminum hydride (LiAlH₄) | Diethyl ether or tetrahydrofuran, 0 °C | Potentially higher reactivity, with similar stereoselectivity to NaBH₄. |
| L-Selectride® or K-Selectride® | Tetrahydrofuran, -78 °C | Increased steric bulk may lead to enhanced stereoselectivity. |
The pronounced selectivity for the cis-isomer can often be further improved by conducting the reaction at lower temperatures or in less polar solvents. semanticscholar.orgvub.ac.be
The electrophilic carbon of the carbonyl group is susceptible to attack by a variety of nucleophiles. These reactions allow for the introduction of a wide range of substituents and the formation of new carbon-carbon and carbon-heteroatom bonds. While specific studies on this compound are not extensively documented, the expected reactivity is based on well-established principles of ketone chemistry. masterorganicchemistry.comlibretexts.org
Examples of potential nucleophilic addition and condensation reactions include:
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) would lead to the formation of tertiary alcohols. This reaction is a powerful tool for creating new carbon-carbon bonds.
Wittig Reaction: Reaction with a phosphorus ylide (Wittig reagent) can convert the carbonyl group into an alkene, allowing for the introduction of a double bond. libretexts.org
Formation of Imines and Enamines: Condensation with primary or secondary amines, respectively, can yield imines (Schiff bases) or enamines. libretexts.org These reactions are typically acid-catalyzed and reversible. libretexts.org
Hydrazone Formation: Reaction with hydrazine (B178648) or its derivatives, such as 2,4-dinitrophenylhydrazine, can form the corresponding hydrazone. This can be a useful derivative for characterization or for subsequent reactions like the Wolff-Kishner reduction. libretexts.org
The table below summarizes some of these potential transformations.
| Reaction Type | Reagents | Product Type |
| Grignard Addition | R-MgX, then H₃O⁺ | Tertiary alcohol |
| Wittig Reaction | Ph₃P=CHR | Alkene |
| Imine Formation | R-NH₂, acid catalyst | Imine |
| Enamine Formation | R₂NH, acid catalyst | Enamine |
Transformations Involving the Cyclic Ether Linkage
The 7-oxaspiro[3.5]nonane core contains a strained oxetane (B1205548) ring fused to a cyclohexane (B81311) ring. The reactivity of this cyclic ether is primarily associated with ring-opening reactions, which can be initiated under acidic conditions. The stability of the oxetane ring is a crucial consideration in synthetic planning, as unwanted ring-opening can be a competing side reaction, particularly during transformations that require acidic catalysis.
The cleavage of the cyclic ether can proceed via protonation of the ether oxygen, followed by nucleophilic attack on one of the adjacent carbon atoms. The regioselectivity of this ring-opening would be influenced by steric and electronic factors.
Chemical Modifications and Deprotection Strategies for the tert-Butoxy (B1229062) Group
The tert-butoxy group serves as a protecting group for the hydroxyl functionality at the 3-position of the cyclobutane (B1203170) ring. Its removal is a key step in many synthetic sequences, unmasking the alcohol for further functionalization. The tert-butyl ether is generally stable to basic and nucleophilic conditions but can be cleaved under acidic conditions.
A variety of methods are available for the deprotection of tert-butyl ethers, including:
Acidic Hydrolysis: Treatment with strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in a suitable solvent is a common method for cleaving tert-butyl ethers.
Lewis Acid-Mediated Cleavage: Lewis acids like trimethylsilyl (B98337) iodide (TMSI) or boron trifluoride etherate (BF₃·OEt₂) can also effect the removal of the tert-butoxy group.
Enzymatic Cleavage: In some cases, enzymatic methods can be employed for a mild and selective deprotection, although this is less common for simple alkyl ethers compared to esters.
Strategic Derivatization for Scaffold Functionalization
The this compound scaffold presents multiple handles for derivatization, making it an attractive building block for the synthesis of more complex molecules. Spirocyclic frameworks are of significant interest in medicinal chemistry as they provide three-dimensional diversity and conformational rigidity. nih.gov
A general strategy for the functionalization of this scaffold could involve a sequence of reactions targeting the different functional groups:
Modification of the Ketone: The ketone can be transformed into a variety of other functional groups, as discussed in section 7.1. This allows for the introduction of diverse side chains and the exploration of the chemical space around the cyclobutane ring.
Deprotection of the Hydroxyl Group: Removal of the tert-butoxy group reveals a secondary alcohol. This alcohol can then be subjected to a range of reactions, such as esterification, etherification, oxidation, or conversion to a leaving group for nucleophilic substitution.
Through the sequential or parallel modification of these functional groups, libraries of novel spirocyclic compounds can be generated for various applications, including drug discovery and materials science. The synthesis of related spirocyclic ethers has been explored for their potential as bioactive compounds. nih.govnih.gov
Synthetic Applications and Utility in Complex Molecule Construction
Application of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one as a Versatile Building Block in Organic Synthesis
The utility of This compound as a versatile building block stems from its unique combination of structural features: a rigid spirocyclic core, a reactive ketone functionality, a stable ether linkage, and a bulky tert-butoxy (B1229062) group. This distinct arrangement of functional groups provides multiple avenues for synthetic elaboration, making it a valuable starting point for a variety of molecular designs.
The spirocyclic nature of the 7-oxaspiro[3.5]nonane core imparts significant conformational rigidity. nih.gov This rigidity is highly desirable in medicinal chemistry and materials science, as it allows for the precise spatial positioning of substituents, which is crucial for optimizing interactions with biological targets or for creating materials with specific properties. nih.gov The introduction of a spirocenter effectively increases the three-dimensional character of a molecule, a key attribute in the design of novel drug candidates.
The ketone at the 1-position is a key reactive handle. It can participate in a wide array of well-established chemical transformations, including:
Nucleophilic additions with organometallic reagents (e.g., Grignard or organolithium reagents) to generate tertiary alcohols.
Reduction to the corresponding secondary alcohol, which can introduce a new stereocenter.
Wittig reactions to form exocyclic double bonds.
Reductive amination to introduce nitrogen-containing functional groups.
The tert-butoxy group at the 3-position serves multiple roles. As a bulky group, it can exert significant steric influence on reactions at the adjacent ketone, potentially leading to high diastereoselectivity. Furthermore, under acidic conditions, it can be cleaved to reveal a secondary alcohol, providing another site for functionalization or for influencing the molecule's polarity and hydrogen-bonding capabilities. The presence of the ether oxygen within the tetrahydropyran (B127337) ring also modulates the compound's physicochemical properties, such as solubility.
These features are summarized in the table below:
| Structural Feature | Synthetic Utility | Potential Transformations |
| Spirocyclic Core | Provides 3D rigidity and novel scaffold | Core structure for complex molecule synthesis |
| Ketone (-C=O) | Primary site for chemical modification | Nucleophilic addition, reduction, olefination, amination |
| tert-Butoxy Group (-O-tBu) | Steric directing group, protecting group | Cleavage to hydroxyl, modulation of reactivity |
| Ether Linkage (-O-) | Influences polarity and solubility | Stable structural element |
Potential as an Intermediate in the Total Synthesis of Natural Products
The structural motifs found in This compound are reminiscent of substructures present in various natural products. Spirocycles are a common feature in a wide range of biologically active compounds isolated from natural sources. rsc.org The total synthesis of such products often represents a significant challenge, requiring innovative strategies to construct the key spirocyclic core. rsc.org
While there are no specific natural products currently identified that contain the exact 3-(tert-butoxy)-7-oxaspiro[3.5]nonane framework, this building block holds potential as a key intermediate for the synthesis of novel analogues or for the total synthesis of yet-to-be-discovered natural products. The oxaspiro[3.5]nonane skeleton, in particular, can serve as a precursor to complex polycyclic ether systems.
The strategic placement of the ketone and tert-butoxy groups allows for controlled, stepwise elaboration. For instance, a synthetic sequence could involve an initial reaction at the ketone, followed by cleavage of the tert-butoxy group and subsequent functionalization of the resulting alcohol. This orthogonal reactivity is a critical consideration in the design of efficient routes for total synthesis. The ability to build molecular complexity from a pre-formed, rigid spirocyclic core can significantly streamline the synthesis of intricate target molecules.
Contribution to the Generation of Diverse Chemical Libraries and Scaffolds
The development of diverse chemical libraries is a cornerstone of modern drug discovery. nih.gov Scaffolds that provide a high degree of three-dimensionality are particularly valuable as they allow for the exploration of a broader region of chemical space. nih.govThis compound is an excellent candidate for the generation of such libraries.
Its structure allows for at least two points of diversification. The ketone can be functionalized with a wide range of substituents through various chemical reactions, as previously mentioned. Subsequently, or alternatively, the tert-butoxy group can be removed to unmask a hydroxyl group, which can then be derivatized through esterification, etherification, or other means. This dual functionality enables the creation of a large library of related compounds, all sharing the same rigid spirocyclic core but differing in the nature and orientation of their peripheral substituents.
The use of spirocyclic building blocks like this one facilitates the creation of compound libraries with a high fraction of sp3-hybridized carbons, a characteristic often associated with successful drug candidates. tarosdiscovery.com By providing a rigid and well-defined three-dimensional core, This compound can be instrumental in the development of novel molecular entities for high-throughput screening and the identification of new bioactive compounds. nih.gov
The potential for diversification is outlined in the following table:
| Diversification Point | Reaction Type | Resulting Functionality |
| C1-Ketone | Reductive Amination | Amine |
| Grignard Reaction | Tertiary Alcohol | |
| Wittig Reaction | Alkene | |
| C3-tert-Butoxy (after deprotection) | Esterification | Ester |
| Etherification | Ether |
By employing parallel synthesis techniques, large libraries based on the This compound scaffold can be efficiently constructed, providing a valuable resource for identifying new leads in drug discovery programs.
Future Research Directions and Unresolved Challenges
Development of Novel and Highly Efficient Synthetic Routes
A primary challenge in the study of 3-(tert-Butoxy)-7-oxaspiro[3.5]nonan-1-one is the development of efficient and scalable synthetic routes. While general methods for the synthesis of oxetanes are known, their application to complex spirocyclic systems often suffers from low yields, limited substrate scope, and harsh reaction conditions. researchgate.net Future research should focus on the development of novel synthetic strategies that are both efficient and amenable to the production of a diverse range of derivatives.
Established and Emerging Synthetic Strategies for Spirocyclic Oxetanes
| Synthetic Strategy | Description | Potential Advantages for Target Molecule | Key Challenges |
|---|---|---|---|
| Paternò-Büchi Reaction | A [2+2] photocycloaddition between a carbonyl compound and an alkene to form an oxetane (B1205548). beilstein-journals.org | Potentially a direct route to the oxetane ring system. | Regio- and stereoselectivity can be difficult to control. |
| Intramolecular Williamson Etherification | Cyclization of a halo-alcohol precursor to form the oxetane ring. acs.org | A well-established and reliable method. | Requires the synthesis of a specific precursor, which can be multi-step. |
| Ring Expansion of Epoxides | Conversion of a spirocyclic epoxide to the corresponding oxetane. acs.org | Can provide access to oxetanes from readily available epoxides. | May require harsh reagents and conditions. |
| Photocatalytic C-H Functionalization | Direct formation of the oxetane ring via a photocatalytic radical cyclization. digitellinc.com | Offers a more direct and potentially milder route. | Substrate scope and selectivity are still under development. |
| Michael/Intramolecular Etherification Cascade | A domino reaction to construct the spirooxindole oxetane core. | Can create complex structures in a single step. | Applicability to the target molecule's specific rings needs to be explored. |
Future efforts should explore the adaptation and optimization of these methods for the synthesis of this compound. For instance, recent advances in visible-light photocatalysis could enable milder and more selective Paternò-Büchi reactions. thieme-connect.comresearchgate.net Furthermore, the development of novel catalytic systems for intramolecular cyclizations could improve the efficiency and scalability of this approach.
Achieving Absolute Stereochemical Control in Synthesis
The biological activity of chiral molecules is often highly dependent on their stereochemistry. Therefore, the development of methods for the stereoselective synthesis of this compound is of paramount importance for its potential applications in drug discovery. The spirocyclic nature of the molecule presents a significant challenge for stereocontrol, as the spirocenter is a quaternary carbon that is difficult to access and functionalize selectively. acs.orgnih.govacs.org
Strategies for Asymmetric Synthesis of Spirocycles
| Approach | Description | Potential for Target Molecule | Considerations |
|---|---|---|---|
| Chiral Catalysis | Use of chiral transition metal catalysts or organocatalysts to induce enantioselectivity. acs.orgrsc.org | High potential for achieving high enantiomeric excess. | Catalyst development and optimization can be time-consuming. |
| Chiral Auxiliaries | Covalent attachment of a chiral auxiliary to the substrate to direct stereoselective transformations. | A well-established and reliable method. | Requires additional steps for attachment and removal of the auxiliary. |
| Enantioselective Photocatalysis | Use of chiral photocatalysts to control the stereochemistry of light-induced reactions. thieme-connect.com | An emerging and promising area for asymmetric synthesis. | The field is still relatively new, and the scope of reactions is expanding. |
| Kinetic Resolution | Selective reaction of one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. | Can be effective for separating enantiomers. | The maximum theoretical yield is 50% for the desired enantiomer. |
Future research should focus on the development of novel chiral catalysts and reagents that can effectively control the stereochemistry of the spirocyclization reaction. For example, the design of new chiral ligands for transition metal catalysts could enable highly enantioselective intramolecular cyclizations. nih.gov Additionally, the exploration of organocatalytic approaches could provide a metal-free and environmentally friendly alternative for the asymmetric synthesis of this and related spirocyclic oxetanes. thieme-connect.com
Exploring Unprecedented Reactivities and Transformational Pathways
The strained four-membered ring of oxetanes imparts unique reactivity that can be exploited for the synthesis of more complex molecules. acs.org The ring strain energy of oxetanes is approximately 106 kJ/mol, which makes them susceptible to ring-opening reactions with a variety of nucleophiles. tandfonline.com The presence of the ketone and tert-butoxy (B1229062) functionalities in this compound provides additional handles for chemical manipulation, opening up a wide range of possibilities for novel transformations.
Potential Transformations of the this compound Scaffold
| Reaction Type | Description | Potential Products |
|---|---|---|
| Nucleophilic Ring Opening | Attack of a nucleophile at one of the carbons of the oxetane ring, leading to ring cleavage. tandfonline.comtandfonline.com | Dihydroxylated spirocycles, amino alcohols, and other functionalized derivatives. |
| Reductive Ring Opening | Cleavage of the oxetane ring using reducing agents. | Diols and other reduced products. |
| Rearrangement Reactions | Lewis acid- or transition metal-catalyzed rearrangements of the oxetane ring. nih.govacs.org | Novel heterocyclic systems. |
| Functional Group Interconversion | Modification of the ketone and tert-butoxy groups. | A diverse library of analogs with different functional groups. |
Future research should aim to systematically investigate the reactivity of this compound under a variety of conditions. This could lead to the discovery of unprecedented transformations and provide access to a diverse range of novel chemical entities. For example, the development of catalytic methods for the regioselective ring-opening of the oxetane could provide a powerful tool for the synthesis of complex spirocyclic molecules.
Integration with Emerging Chemical Synthesis Technologies and Automation
The integration of emerging technologies such as flow chemistry, high-throughput screening, and automated synthesis platforms has the potential to revolutionize the way we discover and develop new molecules. nih.govresearchgate.netnih.gov These technologies can significantly accelerate the synthesis and evaluation of new compounds, enabling researchers to explore a much larger chemical space in a shorter amount of time. rsc.org
Advantages of Integrating Automation in the Study of this compound
| Technology | Key Benefits |
|---|---|
| Flow Chemistry | Improved reaction control, enhanced safety, and easier scalability. researchgate.netsyrris.comspirochem.comnih.gov |
| High-Throughput Screening | Rapid screening of large compound libraries for biological activity. acs.orgnih.govdrugtargetreview.com |
| Automated Synthesis Platforms | Increased efficiency and reproducibility of chemical synthesis. oxfordglobal.comxtalpi.com |
| Machine Learning and AI | Prediction of reaction outcomes and design of new synthetic routes. nih.gov |
The application of these technologies to the study of this compound could lead to a rapid expansion of our understanding of its chemistry and biology. For example, an automated synthesis platform could be used to generate a large library of derivatives, which could then be screened for biological activity using a high-throughput assay. The data from these screens could then be used to train a machine learning model to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
